![molecular formula C13H9FO2 B3042012 2-Fluoro-3-phenoxybenzaldehyde CAS No. 467457-62-1](/img/structure/B3042012.png)
2-Fluoro-3-phenoxybenzaldehyde
Overview
Description
2-Fluoro-3-phenoxybenzaldehyde, also known as 4-Fluoro-3-phenoxybenzaldehyde or m-phenoxy-p-fluorobenzaldehyde, is a chemical compound with the molecular formula C13H9FO2 . It has an average mass of 216.208 Da and a monoisotopic mass of 216.058655 Da .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-phenoxybenzaldehyde consists of 13 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Safety and Hazards
Future Directions
One potential future direction for the use of 2-Fluoro-3-phenoxybenzaldehyde is in the field of perovskite solar cells. A study found that a new additive 4-Fluoro-3-phenoxybenzaldehyde (PB) containing fluorine and carboxyl groups introduced as a dual functional passivator within the perovskite film led to an optimized CsPbI3 film exhibiting denser morphology, lower density of defect states, and enhanced carrier transport properties . This resulted in a high-performance perovskite solar cell efficiency of 18.01% with enhanced stability .
properties
IUPAC Name |
2-fluoro-3-phenoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-13-10(9-15)5-4-8-12(13)16-11-6-2-1-3-7-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNRDKOTFCNFSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-phenoxybenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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